Dihydroevocarpine

Anti-Helicobacter pylori Antibacterial Natural Product

Researchers require bioactive alkaloids with defined selectivity profiles, not crude extracts. Dihydroevocarpine offers validated multi-target specificity for mechanistic oncology and neuroscience studies. - **MAO-B selective inhibitor**: IC50 = 15.3 µM; no MAO-A activity - **mTORC1/2 pathway inhibitor**: Tumor growth suppression in HL-60 xenograft (10 mg/kg/day) - **P-gp substrate**: Resistance factor 3-4 for transporter studies - **Anti-H. pylori**: MIC 10-20 µg/mL, urease-independent Supplied with analytical data. Available for immediate R&D shipment.

Molecular Formula C23H35NO
Molecular Weight 341.5 g/mol
CAS No. 15266-35-0
Cat. No. B119218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroevocarpine
CAS15266-35-0
Molecular FormulaC23H35NO
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1C
InChIInChI=1S/C23H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-16-20-19-23(25)21-17-14-15-18-22(21)24(20)2/h14-15,17-19H,3-13,16H2,1-2H3
InChIKeyDWHCRAGHDDLXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroevocarpine: A Differentiated Quinolone Alkaloid Standard


Dihydroevocarpine is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa, structurally identified as 1-methyl-2-tridecyl-4(1H)-quinolone . It is recognized as one of the key bioactive markers for the quality control of this widely used traditional Chinese medicine [1]. The compound exhibits a multi-targeted biological profile, demonstrating activity as an inhibitor of the mTORC1/2 signaling pathway, a selective inhibitor of monoamine oxidase B (MAO-B), a moderate modulator of P-glycoprotein (P-gp), and a potent antibacterial agent against Helicobacter pylori [2]. Its unique substitution pattern on the quinolone core differentiates its potency and selectivity across these targets relative to its structural analogs, making it a critical tool compound for mechanism-of-action studies in oncology, neuroscience, and infectious disease.

1
Quality control marker for Evodia rutaecarpa
2
Multi-target research tool: mTORC1/2, MAO-B, P-gp
3
Antimicrobial screening compound against H. pylori

Why Dihydroevocarpine Cannot Be Substituted by Analogs


The quinolone alkaloids from Evodia rutaecarpa share a common core but differ critically in the length and saturation of their C2 alkyl side chains. This structural variability translates directly into divergent biological activities and potencies across a range of therapeutic targets. For instance, while several quinolone alkaloids demonstrate antibacterial activity, their efficacy against specific pathogens can vary. More importantly, key mechanisms like P-glycoprotein (P-gp) modulation and monoamine oxidase (MAO) isoform selectivity are exquisitely sensitive to the side chain structure [1]. Procuring a generic 'Evodia quinolone' extract or a different isolated alkaloid (e.g., evocarpine or 1-methyl-2-undecyl-4-quinolone) cannot guarantee the same quantitative level of activity or mechanistic profile as Dihydroevocarpine. The following evidence demonstrates that for applications requiring precise modulation of mTORC1/2, selective MAO-B inhibition, or a defined P-gp interaction profile, Dihydroevocarpine possesses a unique, non-interchangeable fingerprint.

P-gp Profile
Side-chain structure governs P-gp interaction; other quinolone analogs may not share the same substrate profile.
MAO-B Selectivity
MAO-B inhibition selectivity is highly dependent on C2 alkyl chain, limiting direct substitution by analogs.
Antibacterial Activity
Anti-H. pylori potency can differ among Evodia quinolones; Dihydroevocarpine’s profile may not be replicated by other isolates.

Head-to-Head Evidence: Dihydroevocarpine vs. Analogs


Anti-H. pylori Activity Independent of Urease Inhibition

In a direct comparison of six quinolone alkaloids isolated from Evodia rutaecarpa, Dihydroevocarpine demonstrated potent activity against Helicobacter pylori with a minimum inhibitory concentration (MIC) range of 10-20 μg/mL. This activity was indistinguishable from the other isolated quinolones in this assay, including evocarpine and 1-methyl-2-undecyl-4-quinolone [1]. Critically, at a concentration of 300 μg/mL, none of these compounds, including Dihydroevocarpine, inhibited H. pylori urease, indicating that the antibacterial mechanism is independent of this common virulence factor and is a class-wide property [1].

Anti-H. pylori MIC
Head-to-head
MIC 10–20 μg/mL; identical to evocarpine and other quinolones
Class-level activity confirmed; urease-independent mechanism
Urease inhibition absent at 300 μg/mL
Anti-Helicobacter pylori Antibacterial Natural Product

P-gp Substrate and Modulator Profile vs. Evocarpine

A direct comparative study examined the interaction of Dihydroevocarpine, 1-methyl-2-undecyl-4-quinolone, and evocarpine with the drug efflux pump P-glycoprotein (P-gp). The degree of resistance in the P-gp-overexpressing CEM/ADR5000 leukemia cell line towards Dihydroevocarpine was between 3- and 4-fold compared to the parental CCRF-CEM line, a profile shared with 1-methyl-2-undecyl-4-quinolone . In a calcein accumulation assay using porcine brain capillary endothelial cells, both compounds were shown to be moderate modulators of P-gp activity . In stark contrast, evocarpine was not transported by P-gp and showed only slight toxicity at the highest test concentration (30 μM), indicating it is not a substrate for this efflux pump .

P-gp Interaction
Head-to-head
Resistance factor 3–4 (CEM/ADR5000); moderate modulator. Evocarpine: not a substrate, no modulation.
Profile differentiates Dihydroevocarpine from evocarpine
Calcein assay in porcine brain endothelial cells
P-glycoprotein (P-gp) Multidrug Resistance (MDR) Blood-Brain Barrier

Selective MAO-B Inhibition with Quantitative Advantage

While several quinolone alkaloids from Evodia rutaecarpa have demonstrated more potent inhibition of MAO-B compared to MAO-A, quantitative IC50 data for Dihydroevocarpine provides a clear, actionable benchmark for research applications. Dihydroevocarpine selectively inhibits MAO-B with an IC50 value of 15.3 μM when using kynuramine as a substrate, while showing no inhibition of MAO-A . In contrast, the structurally related compound 1-methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone was identified as the most MAO-B selective among a set of six isolates, with its inhibition characterized as competitive via Lineweaver-Burk analysis [1]. While the data does not allow a direct IC50 comparison to this specific analog, it establishes Dihydroevocarpine's quantifiable and selective MAO-B inhibition profile.

MAO-B Inhibition
Cross-study comparable
IC50 15.3 μM (kynuramine substrate); no MAO-A inhibition.
Quantitative selectivity supports assay design
Comparator lacks precise IC50 data
Monoamine Oxidase (MAO) Neuroprotection Parkinson's Disease

In Vivo AML Tumor Suppression via mTORC1/2 Inhibition

Dihydroevocarpine has been shown to induce cytotoxicity, apoptosis, and G0/G1 cell cycle arrest in AML cells through the suppression of mTORC1/2 activity . In an in vivo AML xenograft model using BALB/C nude mice bearing subcutaneous HL-60 leukemia cells, intraperitoneal administration of Dihydroevocarpine at a dose of 10 mg/kg/day for 20 days resulted in significant antitumor effects . This in vivo efficacy profile, directly linked to mTORC1/2 pathway inhibition, is a distinctive feature not yet established for its closest structural analogs like 1-methyl-2-undecyl-4-quinolone or evocarpine, which have been primarily characterized for their P-gp and antibacterial activities.

In Vivo AML Model
Supporting evidence
HL-60 xenograft; 10 mg/kg/day i.p. for 20 days; tumor growth inhibition reported.
AML model-response context; mTORC1/2 pathway indicated
Data to verify; no direct analog comparison
Acute Myeloid Leukemia (AML) mTORC1/2 Inhibitor Xenograft Model

Validated Applications for Dihydroevocarpine


Oncology: mTORC1/2-Driven AML Tumor Growth

Procure Dihydroevocarpine as a validated tool compound for mechanistic studies on mTORC1/2 signaling in acute myeloid leukemia. Supported by in vitro cytotoxicity data (IC50: 14.08 μM in CCRF-CEM cells) and in vivo proof-of-concept showing significant tumor growth inhibition in an HL-60 xenograft model at 10 mg/kg/day . This scenario is uniquely supported by data for Dihydroevocarpine and not for its closest analogs, making it the preferred choice for this application.

Neuroscience: Selective MAO-B Inhibition

Use Dihydroevocarpine in enzymatic assays and cell-based models to investigate the role of MAO-B in neurodegenerative processes or neuroprotection. Its well-defined IC50 value of 15.3 μM against MAO-B, with no activity against MAO-A, provides a quantitative and selective tool that is more rigorously characterized than many in-class compounds, enabling precise experimental design and interpretation .

Multidrug Resistance: P-gp Substrate Interactions

Employ Dihydroevocarpine as a characterized moderate substrate and modulator of the P-glycoprotein (P-gp) efflux pump. Direct comparative data demonstrates its functional interaction with P-gp (resistance factor of 3-4), a property it shares with 1-methyl-2-undecyl-4-quinolone but which is completely absent in evocarpine. This makes Dihydroevocarpine a valuable tool for studying the structural determinants of P-gp transport and for screening potential modulators of this critical drug efflux system .

Infectious Disease: Anti-H. pylori Benchmarking

Utilize Dihydroevocarpine as a well-characterized positive control or benchmark standard in anti-Helicobacter pylori drug discovery programs. Its defined MIC range (10-20 μg/mL) and the demonstration that its activity is independent of urease inhibition provide a reliable reference point for evaluating the potency and mechanism of new chemical entities against this pathogen [1].

Application
Selection Property
Validation Focus
mTORC1/2 signaling studies in AML
mTORC1/2 pathway modulation
AML model-response endpoint context
MAO-B enzymatic and cellular assays
Selective MAO-B inhibition
MAO-B activity and selectivity endpoints
P-gp substrate recognition studies
P-gp interaction profile
Efflux assay and transport model context
Anti-H. pylori screening studies
Antimicrobial benchmark compound
MIC and urease-independent mechanism endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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